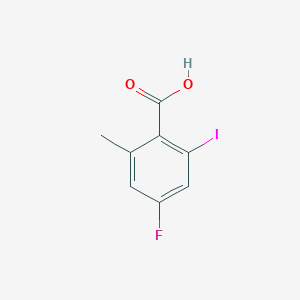

4-Fluoro-2-iodo-6-methylbenzoic acid

Description

Propriétés

IUPAC Name |

4-fluoro-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPERIYDUXDEQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-methylbenzoic acid typically involves the iodination and fluorination of a methylbenzoic acid precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-Fluoro-2-iodo-6-methylbenzoic acid may involve large-scale iodination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-iodo-6-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

4-Fluoro-2-iodo-6-methylbenzoic acid is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the development of new materials.

Biology: In the study of enzyme inhibitors and as a precursor for radiolabeled compounds used in imaging studies.

Industry: Used in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-iodo-6-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

2-Fluoro-4-iodo-3-methylbenzoic Acid

- Molecular Formula : C₈H₆FIO₂ (same as target compound).

- Key Differences : Fluorine (2-position), iodine (4-position), methyl (3-position).

5-Fluoro-2-methoxybenzoic Acid

Halogen-Substituted Analogues

4-Bromo-2-fluoro-6-methylbenzoic Acid

- Molecular Formula : C₈H₆BrFO₂.

- Molecular Weight : 233.03 g/mol (lower than target compound due to bromine’s lower atomic weight vs. iodine).

- Reactivity : Bromine is less polarizable than iodine, reducing efficacy in nucleophilic substitution reactions .

4-Fluorobenzoic Acid

Functional Group Variants

2-Amino-4-fluoro-3-methylbenzoic Acid

- Molecular Formula: C₈H₈FNO₂.

- Key Differences: Amino group (2-position) replaces iodine.

- Impact: Amino group introduces basicity, altering solubility and reactivity in amide-forming reactions .

3-Fluoro-2-(methylamino)benzoic Acid

Comparative Data Table

Research Findings and Discussion

- Acidity Trends : The target compound’s acidity is intermediate between 4-fluorobenzoic acid (stronger acid) and 5-fluoro-2-methoxybenzoic acid (weaker acid), reflecting competing EWGs (F, I) and electron-donating groups (CH₃) .

Activité Biologique

4-Fluoro-2-iodo-6-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules. This article explores the biological activity of 4-Fluoro-2-iodo-6-methylbenzoic acid, focusing on its biochemical properties, cellular effects, and pharmacological implications.

The molecular formula of 4-Fluoro-2-iodo-6-methylbenzoic acid is C8H6FIO2, with a molecular weight of approximately 248.04 g/mol. The presence of fluorine and iodine atoms enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H6FIO2 |

| Molecular Weight | 248.04 g/mol |

| CAS Number | 56096-89-0 |

4-Fluoro-2-iodo-6-methylbenzoic acid exhibits its biological activity primarily through interactions with various biomolecules, including enzymes and proteins. The compound can form hydrogen bonds through its carboxylic acid group and participate in halogen bonding via its fluorine and iodine substituents. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- Enzyme Interactions : It can act as a competitive inhibitor for certain enzymes by mimicking substrate structures, thereby blocking enzymatic activity.

- Gene Expression Modulation : It may influence transcription factors or other regulatory proteins, altering gene expression related to metabolic pathways.

- Cell Signaling : By modulating kinase and phosphatase activities, it can affect phosphorylation states of signaling proteins, leading to changes in cellular responses.

Cellular Effects

Research indicates that 4-Fluoro-2-iodo-6-methylbenzoic acid impacts various cellular processes:

- Cell Growth and Differentiation : At higher concentrations, it may induce cytotoxic effects, leading to altered cell proliferation rates.

- Metabolic Changes : The compound influences metabolic pathways by interacting with metabolic enzymes, potentially affecting energy production and biosynthesis.

Pharmacological Implications

The pharmacokinetics of 4-Fluoro-2-iodo-6-methylbenzoic acid suggest that it has good gastrointestinal absorption. However, dosage plays a crucial role in its efficacy and safety profile:

- Low Doses : Minimal effects observed; potential therapeutic applications.

- High Doses : Significant physiological changes; may lead to toxicity or organ damage.

Case Studies

Several studies have highlighted the biological relevance of 4-Fluoro-2-iodo-6-methylbenzoic acid:

-

Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of bacterial gyrase and topoisomerase IV, which are critical targets for antibiotic development against resistant strains of bacteria like Pseudomonas aeruginosa .

Compound IC50 (µM) E. coli Gyrase MIC (µg/mL) E. coli WT 4-Fluoro... 2.91 4 Ciprofloxacin 0.49 0.008 - Toxicology Studies : Research indicated that prolonged exposure to high concentrations could lead to adverse effects on liver function in animal models, necessitating careful dosage regulation .

Q & A

Q. What are common synthetic routes for 4-fluoro-2-iodo-6-methylbenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and oxidation steps. For example:

- Fluorination : Demethylation of methoxy precursors using BBr₃ in CH₂Cl₂ (0°C, 57% yield) is effective for introducing fluorine .

- Iodination : Direct iodination of 2-position can be achieved with KI/H₂SO₄ at 80°C (62% yield), though steric hindrance from the methyl group may require longer reaction times .

- Oxidation : Methyl ester intermediates are oxidized to carboxylic acids using KMnO₄ or RuO₄ under acidic conditions .

Q. Key Considerations :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | BBr₃, CH₂Cl₂, 0°C | 57% | |

| Iodination | KI, H₂SO₄, 80°C, 12 hrs | 62% | |

| Oxidation | KMnO₄, H₂O, 70°C | 85% |

Q. How can researchers purify 4-fluoro-2-iodo-6-methylbenzoic acid, and what analytical techniques validate purity?

Methodological Answer:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃), δ 7.8 (d, Ar-H) | |

| IR | 1680 cm⁻¹ (C=O) |

Advanced Research Questions

Q. How does steric hindrance from the methyl and iodo groups affect regioselectivity in further functionalization?

Methodological Answer: The methyl group at position 6 and iodine at position 2 create steric/electronic challenges:

- Electrophilic Substitution : Iodine’s electron-withdrawing effect deactivates the ring, directing new substituents to the para position (relative to fluorine) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 4 (ortho to fluorine) is favored, but bulky ligands (e.g., SPhos) are required to mitigate steric interference .

Q. Experimental Design :

Q. How can this compound serve as a building block for fluorinated pharmaceuticals?

Methodological Answer: The fluorine and iodine substituents make it a versatile intermediate:

Q. Case Study :

- Synthesis of Fluorinated Quinoline Derivatives : React with 2-aminopyridines under Ullmann conditions (CuI, 110°C) to generate antitumor candidates .

Q. How to resolve contradictions in reported reactivity data for iodination under acidic vs. neutral conditions?

Methodological Answer: Discrepancies arise from competing mechanisms:

Q. Validation Strategy :

Q. What computational methods predict the stability of intermediates during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.